(2-Methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(1H)-yl)(4-nitrophenyl)methanone
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Overview
Description
Benzo[d]imidazo[2,1-b]thiazoles and benzo[d]oxazole derivatives are members of an essential class of heterocycles that have gained significant attention owing to their broad spectrum of important bioactivities . They are frequently used as biological probes in living systems as well as drugs in medicine because their diverse heteroatoms can bind different locations of biological macromolecules .
Synthesis Analysis
A highly efficient unprecedented catalyst-free microwave-assisted procedure for synthesizing benzo[d]imidazo[2,1-b]thiazoles and N-alkylated 2-aminobenzo[d]oxazol in green media was developed . The transformation provided rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole and N-alkylated 2-aminobenzo[d]oxazole from 2-aminobenzoxazole scaffolds under mild transition-metal-free conditions .
Molecular Structure Analysis
The structures of all target compounds were characterized by FT-IR, 1H NMR, 13C NMR, and EI-MS . The structure of compound 4n was further determined by the single crystal X-ray diffraction .
Chemical Reactions Analysis
The syntheses of benzo[d]imidazo[2,1-b]thiazoles and benzo[d]oxazole derivatives have attracted much attention . A careful literature survey revealed many reports on the designs of heteroannulation reactions of 2-aminobenzothiazoles with α-bromoketones in organic solvents .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various techniques such as FT-IR, 1H NMR, 13C NMR, and EI-MS .
Scientific Research Applications
Synthesis and Characterization
- Novel poly(amide-ether)s bearing imidazole pendants were synthesized, demonstrating solubility in various organic solvents and forming flexible thin films. These polymers exhibited high thermal stability and fluorescence emission, suggesting potential in materials science for applications requiring thermal resistance and optical properties (Ghaemy et al., 2013).
Structural Insights
- Studies on methylated and unmethylated nitrophenyl lophines provided structural comparisons to understand molecular conformations and interactions, crucial for designing compounds with desired physical and chemical properties (Yanover & Kaftory, 2009).
Antineoplastic Activities
- Benzimidazole condensed ring systems were explored for new antineoplastic agents, showing variable degrees of activity against cancer cell lines. This indicates the potential for developing targeted therapies based on structural modifications of benzimidazole derivatives (Abdel-Hafez, 2007).
Antimicrobial and Antioxidant Activities
- Synthesis and evaluation of new compounds for their antimicrobial and antioxidant activities suggest potential applications in developing new antimicrobial agents and antioxidants, highlighting the versatility of such compounds in pharmaceutical research (Bassyouni et al., 2012).
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antifungal and antimycobacterial activities, suggesting that they may target enzymes or proteins essential to these organisms.
Mode of Action
This could involve binding to the target, inhibiting its activity, or altering its structure .
Biochemical Pathways
Given its potential antifungal and antimycobacterial activities , it may interfere with pathways essential for the growth and survival of these organisms.
Result of Action
Based on its potential antifungal and antimycobacterial activities , it may lead to the death of these organisms, thereby treating infections caused by them.
Future Directions
These compounds are attracting increasing attention in medicinal chemistry, drug design, and advanced materials due to their structural complexities . Their diverse heteroatoms can bind different locations of biological macromolecules, making them extremely important for studying cell biology and the treatment of diseases . This work indicated that benzo[4,5]imidazo[1,2-d][1,2,4]triazine derivatives could be considered as a new leading structure in searching for novel agricultural fungicides .
Properties
IUPAC Name |
(2-methyl-4,5-dihydro-3H-imidazo[4,5-d][1]benzazepin-6-yl)-(4-nitrophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c1-12-20-16-10-11-22(17-5-3-2-4-15(17)18(16)21-12)19(24)13-6-8-14(9-7-13)23(25)26/h2-9H,10-11H2,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKPPENORPTEJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CCN(C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50464219 |
Source
|
Record name | (2-Methyl-4,5-dihydroimidazo[4,5-d][1]benzazepin-6(3H)-yl)(4-nitrophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50464219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168626-71-9 |
Source
|
Record name | (2-Methyl-4,5-dihydroimidazo[4,5-d][1]benzazepin-6(3H)-yl)(4-nitrophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50464219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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